N,N-dimethyl-2-phenylpropan-1-amine
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Overview
Description
N,N-dimethyl-2-phenylpropan-1-amine is a synthetic compound known for its stimulant properties. It is classified as a designer stimulant and has been prohibited in sports competitions by the World Anti-Doping Agency due to its performance-enhancing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N,N-dimethyl-2-phenylpropan-1-amine involves the reaction of acetophenone with dimethylaminoethanol under basic conditions. This reaction yields the desired product after appropriate purification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-phenylpropan-1-one, while reduction could produce simpler amines like N-methyl-2-phenylpropan-1-amine.
Scientific Research Applications
N,N-dimethyl-2-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods.
Medicine: Research on its stimulant properties contributes to the development of new therapeutic agents.
Industry: It is used in the formulation of dietary supplements and performance-enhancing products.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenylpropan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced alertness, focus, and energy levels .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-phenylpropan-1-amine: Similar in structure but with one less methyl group.
N,N-dimethyl-1-phenylpropan-2-amine: Differing in the position of the phenyl group.
2,2-dimethyl-1-phenylpropan-1-amine: Another structural isomer with different substitution patterns.
Uniqueness
N,N-dimethyl-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a potent stimulant makes it particularly notable among similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWQFWYAAPODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964341 |
Source
|
Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-81-8 |
Source
|
Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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